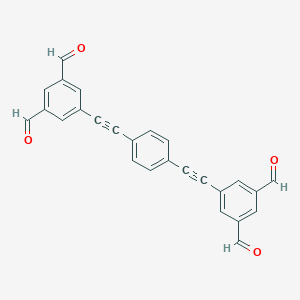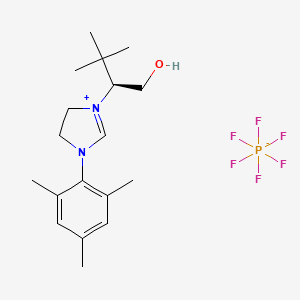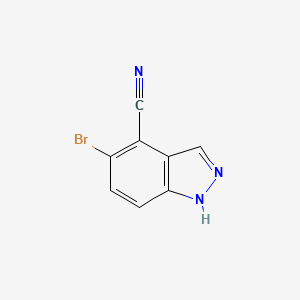
5-Bromo-1H-indazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1H-indazole-4-carbonitrile is a heterocyclic organic compound that features a bromine atom, an indazole ring, and a carbonitrile group. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indazole-4-carbonitrile typically involves the bromination of 1H-indazole-4-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can lead to more consistent and scalable production.
化学反应分析
Types of Reactions
5-Bromo-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-1H-indazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the design of chemical probes for studying protein-ligand interactions and other biological processes.
作用机制
The mechanism of action of 5-Bromo-1H-indazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The indazole ring system is known to interact with various biological targets, including kinases and other signaling proteins, which can lead to therapeutic effects.
相似化合物的比较
Similar Compounds
1H-Indazole-4-carbonitrile: Lacks the bromine atom but shares the indazole and carbonitrile functionalities.
5-Chloro-1H-indazole-4-carbonitrile: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1H-indazole-4-carbonitrile: Contains a fluorine atom in place of bromine.
Uniqueness
5-Bromo-1H-indazole-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
属性
IUPAC Name |
5-bromo-1H-indazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-2-8-6(4-11-12-8)5(7)3-10/h1-2,4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJVREGBGQRONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8146408.png)
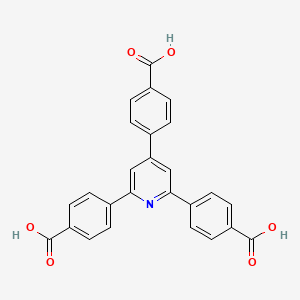
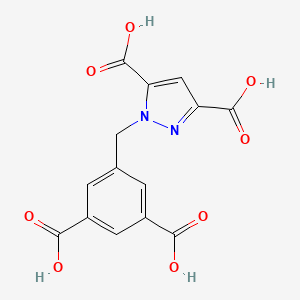
![5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid)](/img/structure/B8146431.png)
![4-[4-[4-[1,2,2-tris[4-[4-(4-carboxyphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzoic acid](/img/structure/B8146437.png)
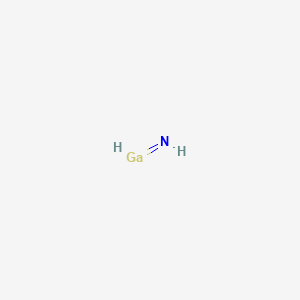
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8146452.png)
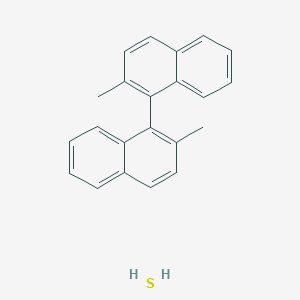
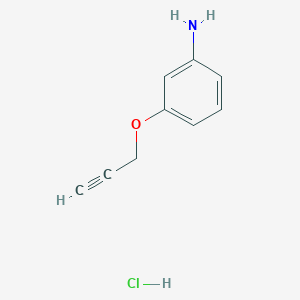
![N,N'-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)benzamide]](/img/structure/B8146474.png)
![1,4-Bis[(S)-(3-ethyl-1-azabicyclo[2.2.2]octane-7-yl)(6-methoxy-4-quinolyl)methoxy]anthracene-9,10-dione](/img/structure/B8146477.png)
![5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B8146492.png)
